Cas no 90-54-0 (1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-)

1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl- structure
90-54-0 structure
Product Name:1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-
Numero CAS:90-54-0
MF:C21H27NO2
MW:325.444586038589
CID:803811
PubChem ID:3275
Update Time:2025-04-19

1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-
    • 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one
    • 1-[2-(2-Diaethylamino-aethoxy)-phenyl]-3-phenyl-propan-1-on
    • 1-[2-(2-diethylamino-ethoxy)-phenyl]-3-phenyl-propan-1-one
    • 2'-(2-diethylaminoethoxy)-3-phenylpropiophenone
    • Etafenon
    • Etafenone
    • Etafenone HCl
    • etafenone hydrochloride
    • Etafenonum
    • 2'-(2-(Diethylamino)ethoxy)-3-phenylpropiophenone
    • NCGC00160484-01
    • Etafenona [INN-Spanish]
    • NCGC00160484-02
    • DTXSID6046181
    • Tox21_111846_1
    • DB13845
    • LG-11457
    • 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-phenylpropan-1-one
    • ETAFENONE [MI]
    • DTXCID4026181
    • Etafenone [INN]
    • Etafenonum [INN-Latin]
    • CHEBI:135389
    • Oprea1_221573
    • NS00004902
    • 1-{2-[2-(diethylamino)ethoxy]phenyl}-3-phenylpropan-1-one
    • SR-01000883752
    • SR-01000883752-1
    • ETAFENONE [WHO-DD]
    • 1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-
    • LG 11457
    • 0I14K589E7
    • Etafenona
    • CHEMBL1736151
    • UNII-0I14K589E7
    • AKOS003377535
    • D07922
    • SCHEMBL77987
    • 1-[2-(2-diethylaminoethyloxy)phenyl]-3-phenyl-propan-1-one
    • Etafenone (INN)
    • CAS-90-54-0
    • Tox21_111846
    • 90-54-0
    • 2'-[2-(Diethylamino)ethoxy]-3-phenylpropiophenone
    • OEGDFSLNGABBKJ-UHFFFAOYSA-N
    • EINECS 202-002-9
    • Inchi: 1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3
    • Chiave InChI: OEGDFSLNGABBKJ-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC=CC=1C(CCC1C=CC=CC=1)=O)CCN(CC)CC

Proprietà calcolate

  • Massa esatta: 325.20400
  • Massa monoisotopica: 361.180857
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 10
  • Complessità: 348
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.5
  • XLogP3: 4.2

Proprietà sperimentali

  • Punto di ebollizione: bp30 264-268°
  • PSA: 29.54000
  • LogP: 4.22270
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd